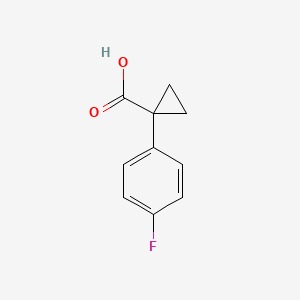

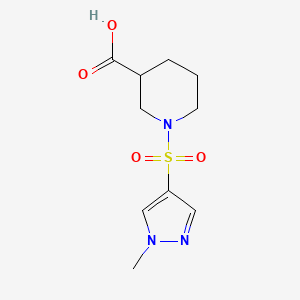

1-(1-Methyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

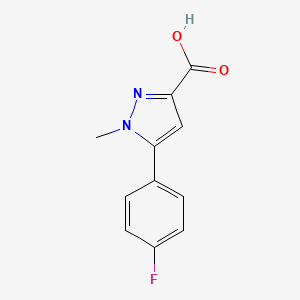

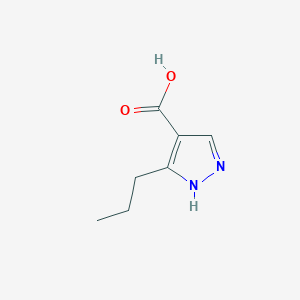

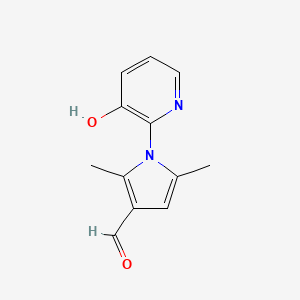

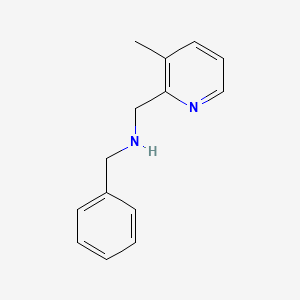

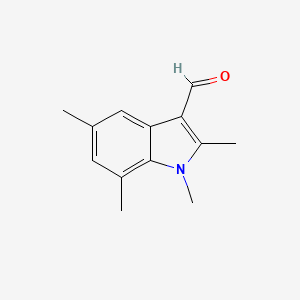

The compound "1-(1-Methyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid" is a heterocyclic compound that features both pyrazole and piperidine moieties. Pyrazole is a five-membered aromatic ring with two adjacent nitrogen atoms, and piperidine is a six-membered ring containing one nitrogen atom. The compound is of interest due to its potential as a building block in pharmaceutical chemistry, given the biological activity associated with pyrazole and piperidine derivatives.

Synthesis Analysis

The synthesis of related pyrazole-piperidine compounds has been reported in the literature. For instance, a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized from piperidine-4-carboxylic and piperidine-3-carboxylic acids, which were converted to β-keto esters and then treated with N,N-dimethylformamide dimethyl acetal. The subsequent reaction with various N-mono-substituted hydrazines afforded the target compounds . Although the specific compound is not mentioned, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazole-piperidine derivatives is characterized by the presence of the pyrazole ring and the piperidine ring. The structural confirmation of such compounds is typically achieved through NMR spectroscopy and HRMS investigation, as demonstrated in the synthesis of novel heterocyclic amino acids where 1H-, 13C-, and 15N-NMR spectroscopy were used . These techniques would likely be applicable for analyzing the molecular structure of "1-(1-Methyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid".

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be explored through their functionalization reactions. For example, 1H-pyrazole-3-carboxylic acid was converted into the corresponding amide via reaction with acid chloride and 2,3-diaminopyridine . This indicates that the pyrazole moiety in the compound of interest could undergo similar functionalization reactions, potentially leading to a variety of derivatives with different chemical properties and biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole and piperidine derivatives can vary widely depending on the substituents attached to the core structures. The solubility, melting point, and stability of these compounds can be influenced by the presence of different functional groups. For instance, the introduction of a sulfonyl group could affect the acidity and solubility in water . The specific properties of "1-(1-Methyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid" would need to be determined experimentally, but insights can be drawn from related compounds synthesized and characterized in the literature.

Scientific Research Applications

-

Medicinal Chemistry : These compounds can be used in the synthesis of new drugs. They can be modified to improve their pharmacological properties, such as their efficacy, selectivity, and safety profile .

-

Materials Science : In materials science, these compounds can be used in the creation of new materials. For example, they can be used in the synthesis of polymers with unique properties .

-

Synthetic Organic Chemistry : These compounds are often used in synthetic organic chemistry as building blocks for the synthesis of more complex organic compounds .

-

Medicinal Chemistry : These compounds can be used in the synthesis of new drugs. They can be modified to improve their pharmacological properties, such as their efficacy, selectivity, and safety profile .

-

Materials Science : In materials science, these compounds can be used in the creation of new materials. For example, they can be used in the synthesis of polymers with unique properties .

-

Synthetic Organic Chemistry : These compounds are often used in synthetic organic chemistry as building blocks for the synthesis of more complex organic compounds .

Safety And Hazards

properties

IUPAC Name |

1-(1-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4S/c1-12-7-9(5-11-12)18(16,17)13-4-2-3-8(6-13)10(14)15/h5,7-8H,2-4,6H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAOQDXYLIICDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24809994 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(1-Methyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4H-[1,2,4]Triazol-3-yl)-phenylamine](/img/structure/B1308995.png)